molecular formula C10H13NO B15325047 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl-

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl-

Cat. No.: B15325047
M. Wt: 163.22 g/mol
InChI Key: FDXZIUUNEVMSBB-UHFFFAOYSA-N
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Description

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a tetrahydroisoquinoline core with a methyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the tetrahydroisoquinoline core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Various substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.

Scientific Research Applications

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7th position can affect its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C10H13NO/c1-7-4-9-6-11-3-2-8(9)5-10(7)12/h4-5,11-12H,2-3,6H2,1H3

InChI Key

FDXZIUUNEVMSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1O

Origin of Product

United States

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